4-(difluoromethyl)-1-ethyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine
Overview
Description
4-(Difluoromethyl)-1-ethyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core substituted with a difluoromethyl group, an ethyl group, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(difluoromethyl)-1-ethyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as ethyl bromodifluoroacetate under transition metal-free conditions.
Substitution with Thienyl and Ethyl Groups: These groups can be introduced through cross-coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boron reagents.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the difluoromethyl group, converting it to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products:
Oxidation: Oxidized derivatives of the thienyl group.
Reduction: Methyl-substituted derivatives.
Substitution: Various alkylated derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Difluoromethyl)-1-ethyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly for its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-1-ethyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity. The thienyl group may contribute to the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
4-(Trifluoromethyl)-1-ethyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-(Methyl)-1-ethyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine: Similar structure but with a methyl group instead of a difluoromethyl group.
Uniqueness: 4-(Difluoromethyl)-1-ethyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for drug discovery and materials science .
Properties
IUPAC Name |
4-(difluoromethyl)-1-ethyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3S/c1-2-18-13-9(7-16-18)8(12(14)15)6-10(17-13)11-4-3-5-19-11/h3-7,12H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMMKCUQIZWCEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CS3)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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